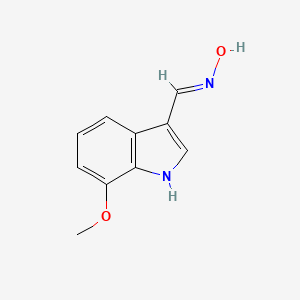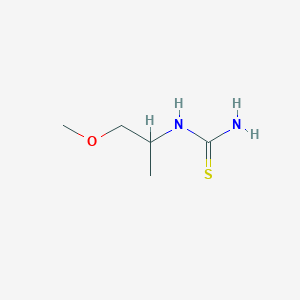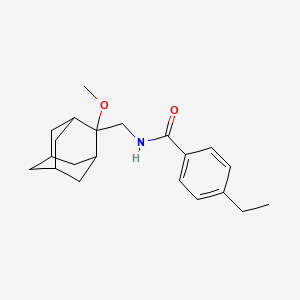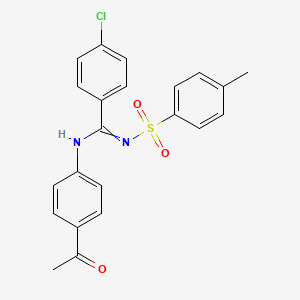
4-(2-Bromophenoxy)-3-methylaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Bromophenoxy)-3-methylaniline is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of a bromophenoxy group attached to an aniline moiety, with a methyl group at the third position of the aniline ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Bromophenoxy)-3-methylaniline typically involves the reaction of 2-bromophenol with 3-methylaniline. One common method is the nucleophilic aromatic substitution reaction, where 2-bromophenol reacts with 3-methylaniline in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a similar synthetic route but optimized for large-scale operations. This may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer, as well as the use of catalysts to enhance the reaction rate and yield.
化学反応の分析
Types of Reactions
4-(2-Bromophenoxy)-3-methylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group or reduce other functional groups present in the molecule.
Substitution: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) and solvents like DMF or dimethyl sulfoxide (DMSO).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of derivatives depending on the nucleophile introduced.
科学的研究の応用
4-(2-Bromophenoxy)-3-methylaniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and dyes.
作用機序
The mechanism of action of 4-(2-Bromophenoxy)-3-methylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenoxy group can enhance binding affinity to these targets, while the aniline moiety can participate in hydrogen bonding and other interactions. The exact pathways involved depend on the specific application and target molecule.
類似化合物との比較
Similar Compounds
4-(2-Bromophenoxy)benzoic acid: This compound has a similar bromophenoxy group but differs in the presence of a carboxylic acid group instead of an aniline moiety.
3-(2-Bromophenoxy)-7-hydroxychromen-4-one: This compound contains a chromenone structure with a bromophenoxy group, making it structurally related but functionally different.
Uniqueness
4-(2-Bromophenoxy)-3-methylaniline is unique due to the specific combination of the bromophenoxy and aniline groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications, where specific interactions and reactivity are required.
特性
IUPAC Name |
4-(2-bromophenoxy)-3-methylaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrNO/c1-9-8-10(15)6-7-12(9)16-13-5-3-2-4-11(13)14/h2-8H,15H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDWZQZLKXIHQAN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N)OC2=CC=CC=C2Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Hydroxy-1-(4-methoxyphenyl)-3-(p-tolyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B2364409.png)
![2-(1,3-dimethyl-2,4-dioxo-7-propan-2-ylpyrimido[4,5-d]pyrimidin-5-yl)sulfanyl-N-(3-fluorophenyl)acetamide](/img/structure/B2364412.png)
![(2E)-3-[1-(2-methoxyethyl)-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B2364413.png)





![N-(4-fluorophenyl)-2-(4-oxobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2364420.png)



